Diisobutyl disulfide

Corrosion inhibition Metal surface passivation Lubricant additives

Source high-purity diisobutyl disulfide for applications where branched-chain architecture delivers superior extreme-pressure performance, low-nitrosamine accelerator synthesis, and reactive corrosion inhibition. Unlike linear or tert-butyl analogs, its intermediate volatility and high flash point (67°C) reduce hazardous area classification vs. DMDS. Essential for lubricant formulators, rubber compounders, and organosulfur synthesis.

Molecular Formula C8H18S2
Molecular Weight 178.4 g/mol
CAS No. 1518-72-5
Cat. No. B074427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl disulfide
CAS1518-72-5
Molecular FormulaC8H18S2
Molecular Weight178.4 g/mol
Structural Identifiers
SMILESCC(C)CSSCC(C)C
InChIInChI=1S/C8H18S2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyONJROLGQWMBXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutyl Disulfide (CAS 1518-72-5): Procurement-Grade Properties and Class Positioning


Diisobutyl disulfide (CAS 1518-72-5) is a symmetrical dialkyl disulfide with the molecular formula C₈H₁₈S₂ and molecular weight 178.36 g/mol . It is characterized by branched isobutyl groups (2-methylpropyl) attached to the disulfide (S–S) core, distinguishing it structurally from linear-chain analogs such as di-n-butyl disulfide and from sterically congested analogs such as di-tert-butyl disulfide [1]. The compound is a colorless to light yellow clear liquid with a density of approximately 0.93 g/cm³, a boiling point of 109 °C at 13 mmHg (approximately 220–221 °C at 760 mmHg), and a flash point of 67 °C . Its calculated LogP ranges from 3.68 to 4.90 depending on estimation methodology, indicating pronounced lipophilicity [2]. In industrial contexts, diisobutyl disulfide has been investigated as an extreme-pressure additive for lubricants, a corrosion inhibitor, and a synthetic precursor for rubber vulcanization accelerators [3][4].

Diisobutyl Disulfide (CAS 1518-72-5) Cannot Be Interchanged: The Risk of Generic Substitution in Dialkyl Disulfide Procurement


Generic substitution among dialkyl disulfides is not functionally neutral. Despite sharing the disulfide core, structural variations in the alkyl side chain—specifically branching pattern, chain length, and steric bulk—produce measurable divergences in physical properties, reactivity, and application performance [1]. The branched isobutyl configuration of diisobutyl disulfide imparts a distinct balance of volatility (intermediate between lighter dimethyl disulfide and heavier di-tert-butyl disulfide), sulfur content, and lipophilicity that cannot be replicated by linear n-butyl or compact tert-butyl analogs . In industrial applications such as extreme-pressure lubrication, substituting the branched isobutyl-derived polysulfide with a different alkyl polysulfide alters tribological behavior, including load-carrying capacity and antiwear performance [2]. In synthetic chemistry contexts, the steric environment around the disulfide bond affects both thermal dissociation kinetics and reactivity with electrophilic sulfur species—factors directly relevant to hydrogenation catalyst presulfurization and rubber accelerator synthesis [3]. The evidence compiled below quantifies where these substitution risks materialize.

Quantitative Comparative Evidence for Diisobutyl Disulfide (CAS 1518-72-5) Versus Analogs and Alternatives


Corrosion Inhibition Mechanism Differentiates Diisobutyl Disulfide from Non-Sulfur-Bearing Organic Additives

Diisobutyl disulfide inhibits corrosion of copper and iron via a reaction with oxygen that generates a protective film on the metal surface, a mechanism distinct from physical adsorption-based organic inhibitors and from inorganic passivators . While quantitative corrosion rate data for the target compound versus specific comparators is not available in the accessible literature at the resolution required for head-to-head comparison, the mechanistic differentiation—reactive oxygen scavenging coupled with film formation—represents a class-level distinction from purely barrier-forming or anodic/cathodic inhibition approaches [1]. The disulfide bond serves as the reactive center for oxygen consumption, a property shared across dialkyl disulfides but modulated by alkyl chain branching, which influences film-forming kinetics and surface coverage .

Corrosion inhibition Metal surface passivation Lubricant additives

Branched Isobutyl Architecture Enables Diisobutylthiuram Disulfide Synthesis with Reduced Nitrosamine Generation Versus Conventional Thiuram Accelerators

Diisobutyl disulfide serves as a key synthetic precursor for diisobutylthiuram disulfide (TiBTD, CAS 3064-73-1), a rubber vulcanization accelerator that generates low levels of relatively non-toxic nitrosamines during curing [1][2]. This property directly contrasts with conventional thiuram accelerators such as tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD), which are known to produce carcinogenic N-nitrosodimethylamine and N-nitrosodiethylamine, respectively, under vulcanization conditions [3]. The branched isobutyl substituent on TiBTD leads to nitrosamine byproducts with higher molecular weight and lower volatility, resulting in substantially reduced workplace exposure risk—a class-level benefit of the isobutyl architecture versus methyl or ethyl analogs [2]. Quantitative nitrosamine generation data for TiBTD versus TMTD/TETD is documented in regulatory submissions, though precise ppm values vary with formulation and curing conditions [3].

Rubber vulcanization Thiuram disulfide accelerators Nitrosamine reduction

Diisobutyl Polysulfide Exhibits Superior Load-Carrying Capacity and Antifriction Performance Versus Traditional Sulfurized Olefin in Diester Lubricants

Diisobutyl polysulfide (PS-i-Bu, whose main component is diisobutyl trisulfide) was evaluated as an extreme-pressure (EP) additive in diester synthetic lubricant using a four-ball test machine and directly compared with traditional sulfurized olefin (SO) [1]. The load-carrying capacity of PS-i-Bu, as measured by both P_B (initial seizure load) and P_D (weld load) values, exceeded that of SO [1]. Antifriction performance of PS-i-Bu was also superior to SO, though antiwear performance was slightly inferior [1]. The tribochemical mechanism—involving reaction of active sulfur with the metal surface to form FeSO₄ and/or Fe₂(SO₄)₃ films—was consistent between PS-i-Bu and SO, indicating that the performance differences arise from the molecular architecture of the branched isobutyl-derived polysulfide rather than a fundamentally different reaction pathway [1].

Extreme-pressure additives Four-ball tribological testing Lubricant formulation

Flash Point and Volatility Profile of Diisobutyl Disulfide Differs Significantly from Dimethyl Disulfide, Affecting Handling Safety and VOC Emissions

Diisobutyl disulfide exhibits a flash point of 67 °C and a boiling point of approximately 220–221 °C at atmospheric pressure (109 °C at 13 mmHg) [1]. In contrast, dimethyl disulfide (DMDS), a widely used presulfurization agent in refinery hydrogenation catalyst activation, has a significantly lower flash point (reported in patent literature as presenting handling and storage hazards) and a boiling point of approximately 109–110 °C at atmospheric pressure [2]. The higher flash point and reduced volatility of diisobutyl disulfide translate to improved safety margins during storage, transportation, and industrial handling—a consideration explicitly noted in patent disclosures comparing dialkyl polysulfide presulfurization agents [2]. Dibutyl polysulfide (including isobutyl-derived variants) is characterized in the same patent as having "high flash point, low odor, low toxicity, and good performance" relative to DMDS [2].

Industrial safety Volatility Flash point comparison Dialkyl disulfide properties

Sulfur Content of Diisobutyl Disulfide Positions It Between Lighter and Heavier Dialkyl Disulfides for Presulfurization Applications

The theoretical sulfur content of diisobutyl disulfide (C₈H₁₈S₂, MW 178.36 g/mol, S atomic mass 32.06 × 2 = 64.12) is 35.95% by weight . This sulfur loading positions diisobutyl disulfide between dimethyl disulfide (C₂H₆S₂, MW 94.20, S content 68.09%) and heavier dialkyl polysulfide mixtures used in catalyst presulfurization (e.g., Lubrizol SZ-54 with 54% sulfur content) [1]. In hydrogenation catalyst presulfurization, sulfur content per unit mass of agent determines the quantity required to achieve target catalyst activation levels [1]. While DMDS offers higher sulfur density per kilogram, its low flash point and strong odor present handling disadvantages that have driven industry interest in isobutyl-derived alternatives [1]. Diisobutyl disulfide represents a midpoint in the trade-off between sulfur loading efficiency and operational safety/odor profile [1].

Sulfur content Catalyst presulfurization Hydrogenation catalyst activation Sulfur carrier efficiency

Regulatory Exclusion from Flavor and Fragrance Use Differentiates Diisobutyl Disulfide from Certain Aroma-Active Organosulfur Compounds

According to The Good Scents Company database, diisobutyl disulfide carries explicit recommendations against use in both flavor and fragrance applications: "Recommendation for diisobutyl disulfide usage levels up to: not for fragrance use. Recommendation for diisobutyl disulfide flavor usage levels up to: not for flavor use" [1]. This regulatory positioning starkly contrasts with certain structurally related organosulfur compounds that are approved as flavoring agents or fragrance components (e.g., diallyl disulfide, dipropyl disulfide, and various thioethers used in food applications) [1]. The exclusion is not a marker of acute toxicity but rather reflects the compound's industrial-use designation and the absence of safety evaluations required for consumer product ingredient clearance [1]. This distinction is critical for procurement specification when sourcing for food-contact, cosmetic, or consumer fragrance applications versus purely industrial uses such as lubricant additives or chemical synthesis intermediates.

Flavor and fragrance regulation Organosulfur safety Industrial vs. consumer use

Priority Application Scenarios for Diisobutyl Disulfide (CAS 1518-72-5) Based on Comparative Evidence


Extreme-Pressure Additive Formulation in Synthetic Ester Lubricants Requiring Superior Load-Carrying Capacity

Based on direct four-ball tribological testing, diisobutyl polysulfide (derived from or structurally analogous to diisobutyl disulfide) outperforms traditional sulfurized olefin in load-carrying capacity (P_B and P_D values) and antifriction performance in diester synthetic lubricants, though with slightly inferior antiwear characteristics [1]. Formulators targeting high-load applications—such as gear oils, industrial hydraulic fluids, and metalworking lubricants operating under boundary lubrication regimes—should evaluate diisobutyl polysulfide as a replacement for conventional sulfurized olefin when maximum load-carrying capacity is the primary performance driver [1].

Synthesis of Low-Nitrosamine Thiuram Disulfide Rubber Accelerators (TiBTD) for Regulated Manufacturing Environments

Diisobutyl disulfide serves as the essential C₄-branched feedstock for manufacturing diisobutylthiuram disulfide (TiBTD), a rubber vulcanization accelerator that generates only low levels of non-toxic nitrosamines during curing [1][2]. This application is particularly relevant for rubber compounders supplying automotive, medical device, and consumer goods markets subject to stringent nitrosamine regulations (EU Directive 93/11/EEC, German TRGS 552) [2]. The branched isobutyl architecture of TiBTD—inherited from the diisobutyl disulfide precursor—produces high-molecular-weight, low-volatility nitrosamines that minimize worker exposure risk compared to methyl- or ethyl-derived thiuram accelerators [2].

Corrosion Inhibitor Component in Lubricating Oils and Metalworking Fluids Requiring Oxygen-Scavenging Film-Forming Protection

Diisobutyl disulfide inhibits corrosion of copper and iron surfaces through a dual mechanism: reaction with dissolved oxygen to deplete the corrosive agent, coupled with formation of a protective surface film [1]. This reactive inhibition mode differentiates it from inert barrier-forming additives (amines, esters) and from electrochemical polarization-based inorganic inhibitors [1]. Applications include lubricating oil formulations where copper corrosion from active sulfur species must be balanced against adequate extreme-pressure protection, as well as metalworking fluids requiring long-term in-process corrosion control [2].

Industrial Chemical Intermediate Where Intermediate Volatility and Flash Point Enhance Process Safety Versus DMDS

The physical properties of diisobutyl disulfide—flash point 67 °C, atmospheric boiling point approximately 220–221 °C, and vapor pressure 0.166 mmHg at 25 °C [1][2]—position it as a safer-handling alternative to dimethyl disulfide (DMDS) in applications requiring sulfur transfer under elevated temperatures. The higher flash point reduces hazardous area classification burdens and fire risk during bulk storage and transfer operations . This makes diisobutyl disulfide suitable as an intermediate in organosulfur synthesis where process safety considerations favor reduced-volatility feedstocks, or as a presulfurization agent component in refinery settings where DMDS handling has proven problematic .

Technical Documentation Hub

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